molecular formula C27H27N3O8S B2494670 (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid CAS No. 359780-63-5

(S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid

Cat. No. B2494670
CAS RN: 359780-63-5
M. Wt: 553.59
InChI Key: PRVUNKPLPKHEPV-QHCPKHFHSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid involves multi-step processes that include sulfonation, amidation, and the introduction of specific functional groups to achieve the desired molecular architecture. For instance, Adamczyk and Reddy (2001) synthesized a derivative, (S)-(−)-6-{[(tert-butoxycarbonyl)amino]oxy}-2-{[(9H-fluoren-9-ylmethoxy)-carbonyl]amino}hexanoic acid, from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid with good overall yield (Adamczyk & Reddy, 2001).

Molecular Structure Analysis

Molecular structure analysis of such compounds often involves detailed spectroscopic studies to elucidate the arrangement of atoms and the stereochemistry of the molecule. Techniques such as NMR, IR, and mass spectrometry are commonly employed to confirm the structure of synthesized compounds. Although specific studies on the molecular structure analysis of this compound are not directly cited, the general approach to structural elucidation involves these sophisticated analytical methods.

Chemical Reactions and Properties

The chemical reactivity of such compounds includes their ability to undergo further functionalization through reactions like aminolysis, as demonstrated in the synthesis of sulfonamide-based kinase inhibitors from sulfonates, exploiting the reactivity of 2,2,2-trifluoroethoxysulfonates for attaching sulfonamide moieties to aryl rings (Wong et al., 2010).

Mechanism of Action

Target of Action

The primary target of (S)-2-(((9H-Fluoren-9-yl)methoxy)carbonylamino)-6-(2-nitrophenylsulfonamido)hexanoic acid, also known as Fmoc-Lys(Ns), is the amine group of amino acids . This compound is frequently used as a protecting group for amines .

Mode of Action

The Fmoc-Lys(Ns) compound interacts with its targets by reacting with the amine group of amino acids to form a carbamate . This reaction introduces the Fmoc group, which serves as a protecting group for the amine .

Biochemical Pathways

The introduction of the Fmoc group by Fmoc-Lys(Ns) affects the biochemical pathways involved in peptide synthesis . Specifically, it facilitates the formation of peptide bonds without disturbing the acid-labile linker between the peptide and the resin .

Pharmacokinetics

The pharmacokinetic properties of Fmoc-Lys(Ns) are primarily determined by its reactivity with amines and its lability to bases . The Fmoc group can be rapidly removed by base, which influences its bioavailability .

Result of Action

The molecular effect of Fmoc-Lys(Ns)'s action is the protection of the amine group, which prevents it from reacting with other groups during peptide synthesis . On a cellular level, this allows for the efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action, efficacy, and stability of Fmoc-Lys(Ns) are influenced by environmental factors such as the presence of bases. For instance, the presence of piperidine, a secondary amine, can rapidly remove the Fmoc group . This is because piperidine forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-nitrophenyl)sulfonylamino]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O8S/c31-26(32)23(13-7-8-16-28-39(36,37)25-15-6-5-14-24(25)30(34)35)29-27(33)38-17-22-20-11-3-1-9-18(20)19-10-2-4-12-21(19)22/h1-6,9-12,14-15,22-23,28H,7-8,13,16-17H2,(H,29,33)(H,31,32)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVUNKPLPKHEPV-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNS(=O)(=O)C4=CC=CC=C4[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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